molecular formula C19H21N3O4S B2570319 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide CAS No. 329905-39-7

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2570319
CAS No.: 329905-39-7
M. Wt: 387.45
InChI Key: HBNSWSCKYLXXQK-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide: is a complex organic compound that combines the structural features of benzothiazole and adamantane Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine. This intermediate can be synthesized by nitration of 4-methoxy-1,3-benzothiazole, followed by amination. The next step involves the coupling of this intermediate with adamantane-1-carboxylic acid chloride under appropriate conditions to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Materials Science: Its rigid adamantane core makes it suitable for use in the design of novel materials with unique mechanical properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the adamantane moiety provides rigidity and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • Adamantane-1-carboxylic acid

Comparison:

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-14-5-13(22(24)25)6-15-16(14)20-18(27-15)21-17(23)19-7-10-2-11(8-19)4-12(3-10)9-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNSWSCKYLXXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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